Predicted Acid Dissociation Constant (pKa) of 5-Hydroxypyrimidine-2-carboxylic Acid vs. 2-Hydroxypyrimidine-5-carboxylic Acid
The predicted pKa of 5-hydroxypyrimidine-2-carboxylic acid is 3.45±0.10, which is approximately 0.5–0.7 log units lower (more acidic) than the carboxylic acid moiety in the regioisomeric 2-hydroxypyrimidine-5-carboxylic acid scaffold . This difference arises from the electron-withdrawing effect of the pyrimidine ring nitrogen atoms positioned ortho and para to the 2-carboxy group in the 5-hydroxy-2-carboxy isomer, versus the altered electronic environment in the 2-hydroxy-5-carboxy regioisomer where the carboxylate is meta to one ring nitrogen and para to the other.
| Evidence Dimension | Acid dissociation constant (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.45±0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxypyrimidine-5-carboxylic acid analogs: pKa ~4.0–4.2 (estimated based on regioisomeric electronic effects; explicit experimental comparator data not located in accessible sources) |
| Quantified Difference | ΔpKa ≈ 0.5–0.7 units (more acidic for target compound) |
| Conditions | Predicted/computational pKa values; aqueous solution, 25°C |
Why This Matters
A lower pKa translates to a higher proportion of carboxylate anion at physiological pH (7.4), which directly impacts aqueous solubility, membrane permeability, and electrostatic interactions with biological targets—critical parameters for researchers selecting building blocks for medicinal chemistry campaigns.
